molecular formula C19H25N3O2 B5023014 (3-ETHYL-5-METHYL-4-ISOXAZOLYL)(4-PHENETHYLPIPERAZINO)METHANONE

(3-ETHYL-5-METHYL-4-ISOXAZOLYL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B5023014
M. Wt: 327.4 g/mol
InChI Key: WUKPFIPUSAKIEF-UHFFFAOYSA-N
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Description

(3-ETHYL-5-METHYL-4-ISOXAZOLYL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound that features a combination of isoxazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ETHYL-5-METHYL-4-ISOXAZOLYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoxazole ring followed by the introduction of the piperazine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

(3-ETHYL-5-METHYL-4-ISOXAZOLYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted isoxazole or piperazine derivatives.

Scientific Research Applications

(3-ETHYL-5-METHYL-4-ISOXAZOLYL)(4-PHENETHYLPIPERAZINO)METHANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (3-ETHYL-5-METHYL-4-ISOXAZOLYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]
  • Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]
  • Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-methoxyphenyl)-1-piperazinyl]

Uniqueness

(3-ETHYL-5-METHYL-4-ISOXAZOLYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its specific combination of isoxazole and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-17-18(15(2)24-20-17)19(23)22-13-11-21(12-14-22)10-9-16-7-5-4-6-8-16/h4-8H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKPFIPUSAKIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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